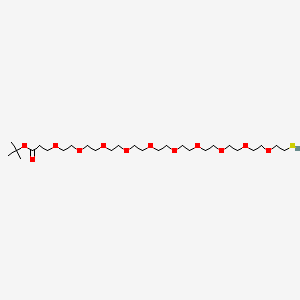

HS-PEG10-CH2CH2COOtBu

Übersicht

Beschreibung

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C27H54O12S and its molecular weight is 602.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

HS-PEG10-tBu wurde in der Untersuchung der Resistenz gegen CDK4/6-Inhibitoren bei Brustkrebs in die Rolle gebracht. Forschungen deuten darauf hin, dass die gezielte Ansteuerung von PEG10, das in Palbociclib-resistenten Zellen hochreguliert ist, ein neuartiger therapeutischer Ansatz zur Überwindung von Arzneimittelresistenz sein könnte . Die Rolle dieser Verbindung bei der Regulation der PEG10-Expression macht sie zu einem möglichen Kandidaten für gezielte Krebstherapien.

Gentherapie

In der Gentherapie kann HS-PEG10-tBu für die Zufuhr von genetischem Material in Zellen eingesetzt werden. Es wurde gezeigt, dass das PEG10-Protein, mit dem diese Verbindung in Verbindung steht, die Sekretion von Transkripten erleichtert, was für die therapeutische Genübertragung genutzt werden könnte .

Vakzinentwicklung

Die Verbindung mit PEG10, einem Protein, das virusähnliche Partikel bilden kann, deutet auf mögliche Anwendungen in der Vakzinentwicklung hin. Diese Partikel können verwendet werden, um therapeutische mRNA zu liefern, wie z. B. in mRNA-Vakzinen für Krankheiten wie COVID-19 .

Diagnostische Bildgebung

Obwohl direkte Anwendungen in der diagnostischen Bildgebung nicht explizit erwähnt werden, könnte die Rolle von PEG10 bei der Entstehung von Krebs und sein Potenzial als Biomarker auf die diagnostische Bildgebung übertragen werden. So könnten die Expressionsniveaus von PEG10 bei der bildgestützten Diagnose bestimmter Krebsarten helfen .

Arzneimittelverabreichung

HS-PEG10-tBu ist relevant in Arzneimittelverabreichungssystemen aufgrund seiner Assoziation mit PEG10, das für die Verpackung und Abgabe von RNA-Ladungen so konstruiert werden kann. Diese Eigenschaft ist entscheidend für die gezielte Verabreichung von molekularen Arzneimitteln, einschließlich Geneditierungstools und Therapeutika .

Gezielte Therapie

Die Rolle der Verbindung bei der Regulation der PEG10-Expression, die an der Zellproliferation und -apoptose beteiligt ist, macht sie zu einem Kandidaten für die gezielte Therapie. Durch die Manipulation der PEG10-Spiegel könnte es möglich sein, Behandlungen zu entwickeln, die gezielt auf maligne Zellen wirken, ohne gesunde Zellen zu beeinflussen .

Wirkmechanismus

Target of Action

HS-PEG10-CH2CH2COOtBu, also known as Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate or HS-PEG10-tBu, is primarily targeted at the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the development of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer .

Mode of Action

This compound interacts with its target, PEG10, and influences its expression. Overexpression of PEG10 has been observed to cause resistance to CDK4/6 inhibitors and enhance epithelial–mesenchymal transition (EMT) . Conversely, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib can synergistically inhibit the proliferation of palbociclib-resistant cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with CDK4/6 inhibitor resistance. High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance . Then PEG10 siRNA combined with palbociclib suppresses cell cycle progression and EMT via activating p21 and SIAH1, respectively .

Result of Action

The result of the compound’s action is the overcoming of CDK4/6 inhibitor resistance. The combined inhibition of PEG10 and palbociclib has been observed to decrease tumor size more profoundly than PEG10-ASO or palbociclib alone .

Biologische Aktivität

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a propanoate moiety that is further substituted with multiple ethoxy and sulfanylethoxy groups. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Formula: C18H38O8S

Molecular Weight: 398.56 g/mol

IUPAC Name: Tert-butyl 3-[2-(2-(2-(2-(2-(2-(2-(2-(sulfanylethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate]

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains, suggesting that the sulfanylethoxy moiety may enhance antimicrobial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting enzymatic functions essential for bacterial survival.

The biological activity of tert-butyl 3-[...] can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl and ethoxyl groups may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, leading to reduced viability.

- Apoptosis Induction : The presence of sulfanyl groups may activate apoptotic pathways in malignant cells, promoting programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Sulfanyl derivatives | Inhibition of bacterial growth | |

| Anticancer | Ethylene glycol derivatives | Induction of apoptosis |

Case Studies

- Antimicrobial Study : A study investigating structurally similar compounds found that those containing sulfanyl groups exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that tert-butyl 3-[...] may possess comparable activity.

- Anticancer Evaluation : In vitro tests on related ethylene glycol derivatives showed IC50 values ranging from 5 to 15 µM against human breast cancer cell lines (MCF-7). These findings indicate potential for further exploration into the anticancer properties of tert-butyl 3-[...].

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O12S/c1-27(2,3)39-26(28)4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-40/h40H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWMRSWOXSDWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131127 | |

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778596-28-4 | |

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778596-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.